(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-N-(1,3-thiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O4S/c21-20(22,23)30-14-3-1-2-12(9-14)25-18-15(17(28)26-19-24-6-7-31-19)8-11-4-5-13(27)10-16(11)29-18/h1-10,27H,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDUTGYUJONDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Chromene core : A bicyclic structure that is often associated with various biological activities.
- Thiazole ring : Known for its role in enhancing the pharmacological properties of compounds.
- Trifluoromethoxy group : This moiety can significantly influence the lipophilicity and biological activity of the molecule.
Molecular Formula
The molecular formula is , indicating a complex structure that may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of chromene, including our compound of interest, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed anti-proliferative effects on breast cancer cell lines (MCF7) through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Table 1: Anticancer Activity of Similar Compounds
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Chromene Derivative A | MCF7 | 25 | ROS generation |
| Chromene Derivative B | MCF7 | 30 | Apoptosis induction |
| (2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)... | MCF7 | TBD | TBD |
Antimicrobial Activity
Another significant area of research involves the antimicrobial potential of the compound. Studies have shown that thiazole-containing compounds possess notable antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or inhibition of critical metabolic pathways .
Table 2: Antimicrobial Activity Data
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| Thiazole A | S. aureus | 12.5 μg/mL | Antibacterial |
| Thiazole B | E. coli | 15 μg/mL | Antibacterial |
| (2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)... | TBD | TBD | TBD |
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Induction of Apoptosis : Through ROS generation, the compound can trigger apoptotic pathways in cancer cells.
- Membrane Disruption : In bacteria, the structural components may interfere with membrane integrity, leading to cell lysis.
Case Study 1: Anticancer Screening
In a recent study involving various chromene derivatives, it was found that compounds similar to (2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)... exhibited a concentration-dependent inhibition of cancer cell growth. The study utilized a range of concentrations (from 1 μM to 50 μM) and assessed cell viability using MTT assays .
Case Study 2: Antibacterial Efficacy
A comparative analysis was performed on thiazole derivatives against common bacterial strains. The results indicated that certain derivatives displayed potent antibacterial activity with MIC values lower than those observed for traditional antibiotics .
Q & A
Q. Q1: What are the optimal synthetic routes for producing (2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide with high purity?
Answer: Synthesis typically involves multi-step reactions, including:
- Condensation : Reacting 7-hydroxy-2H-chromene-3-carboxamide derivatives with 3-(trifluoromethoxy)phenyl isocyanate or imine precursors under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or THF .
- Thiazole coupling : Introducing the thiazol-2-yl group via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (e.g., from ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Structural Elucidation
Q. Q2: How can the stereochemistry and tautomeric stability of the (2Z)-imino group in this compound be confirmed?
Answer:
- X-ray crystallography : Resolve the Z-configuration using single-crystal diffraction (e.g., SHELX software for refinement ).
- NMR analysis : Observe coupling constants (e.g., ) in H NMR and NOE correlations in 2D NOESY to confirm spatial proximity of imino protons and adjacent groups .
- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to assess tautomeric equilibria .
Biological Activity Profiling
Q. Q3: What methodologies are recommended for evaluating the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- In vitro assays :
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) .
- Cellular uptake : Quantify intracellular accumulation via LC-MS/MS in cell lysates .
- Binding studies : Perform surface plasmon resonance (SPR) or microscale thermophoresis (MST) to determine values .
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target active sites .
Data Contradiction Analysis
Q. Q4: How should researchers address discrepancies in reported biological activities of structurally similar chromene derivatives?
Answer:
- Structural benchmarking : Compare substituent effects (e.g., trifluoromethoxy vs. methoxy groups) using matched molecular pair analysis .
- Assay validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) to isolate variables .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in SAR .
Stability and Solubility Optimization
Q. Q5: What strategies improve aqueous solubility and stability of this compound for in vivo studies?
Answer:
- Salt formation : React with HCl or sodium acetate to enhance solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes .
- pH stability testing : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the imine bond) .
Advanced SAR Exploration
Q. Q6: How can researchers systematically modify the chromene core to enhance target selectivity?
Answer:
- Substituent scanning : Replace the 7-hydroxy group with bioisosteres (e.g., sulfonamide, trifluoromethyl) .
- Ring hybridization : Fuse pyridine or piperazine rings to the chromene scaffold to modulate steric/electronic effects .
- Proteome-wide profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions .
Computational Modeling
Q. Q7: Which computational tools are best suited for predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, CYP450 inhibition, and blood-brain barrier penetration .
- MD simulations : Run GROMACS simulations to assess membrane permeability and protein-ligand binding stability .
Troubleshooting Synthesis Challenges
Q. Q8: What steps mitigate low yields during the imine formation step?
Answer:
- Catalyst optimization : Use Ti(OiPr)₄ or molecular sieves to shift equilibrium toward imine formation .
- Solvent screening : Test anhydrous toluene or MeCN for improved reaction kinetics .
- In situ monitoring : Employ ReactIR to track imine intermediate formation and adjust stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
